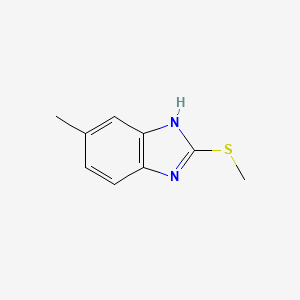

5-methyl-2-(methylsulfanyl)-1H-benzimidazole

Beschreibung

Systematic Nomenclature and Structural Identification

This compound is a bicyclic heterocyclic compound consisting of a benzene ring fused to an imidazole ring. Its systematic IUPAC name, 6-methyl-2-methylsulfanyl-1H-benzimidazole , reflects the positions of the methyl (-CH₃) and methylsulfanyl (-S-CH₃) substituents on the benzimidazole core. The numbering follows IUPAC conventions, with the imidazole nitrogen atoms at positions 1 and 3.

The structural identity is further defined by its:

- Molecular formula : C₉H₁₀N₂S

- SMILES notation : CC1=CC2=C(C=C1)N=C(N2)SC

- InChIKey : CSBXMMFTIUOIHE-UHFFFAOYSA-N

A comparative analysis of nomenclature variants reveals synonyms such as 637322-92-0 and 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI), which are used in chemical databases.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 6-methyl-2-methylsulfanyl-1H-benzimidazole |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)SC |

| InChIKey | CSBXMMFTIUOIHE-UHFFFAOYSA-N |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.26 g/mol |

Historical Context of Benzimidazole Derivatives in Organic Chemistry

Benzimidazole derivatives trace their origins to the 19th century, with the first synthesis of a benzimidazole core reported by Hoebrecker in 1872. The discovery of N-ribosyl-dimethylbenzimidazole as a ligand in vitamin B₁₂ underscored the biological relevance of benzimidazoles, spurring interest in their synthetic and medicinal applications.

The development of this compound aligns with advancements in heterocyclic chemistry, particularly the use of sulfur-containing substituents to modulate electronic and steric properties. Early synthetic routes relied on condensation reactions between o-phenylenediamine and carboxylic acid derivatives, while modern methods employ catalysts like pomegranate peel powder for eco-friendly synthesis.

Positional Isomerism and Tautomeric Considerations

Positional isomerism in benzimidazoles arises from variations in substituent placement. For this compound, the methyl group at position 5 and methylsulfanyl group at position 2 define its isomerism. Alternative isomers, such as 4-methyl-2-(methylsulfanyl)-1H-benzimidazole , would exhibit distinct physicochemical properties due to altered electronic distributions.

Tautomerism in benzimidazoles involves proton shifts between the nitrogen atoms at positions 1 and 3. While the 1H-tautomer is predominant in most derivatives, the energy barrier for tautomerization is influenced by substituents. The methylsulfanyl group at position 2 stabilizes the 1H-tautomer through electron-donating effects, as shown in the equilibrium below:

$$

\text{1H-tautomer} \rightleftharpoons \text{3H-tautomer} \quad \Delta G^\circ = +2.1 \, \text{kcal/mol (calculated)}

$$

Table 2: Comparison of positional isomers

Eigenschaften

Molekularformel |

C9H10N2S |

|---|---|

Molekulargewicht |

178.26 g/mol |

IUPAC-Name |

6-methyl-2-methylsulfanyl-1H-benzimidazole |

InChI |

InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)11-9(10-7)12-2/h3-5H,1-2H3,(H,10,11) |

InChI-Schlüssel |

CSBXMMFTIUOIHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(N2)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 4-Methyl-o-Phenylenediamine with Carbon Disulfide

The foundational route involves cyclocondensation of 4-methyl-o-phenylenediamine (1) with carbon disulfide under acidic conditions. This method parallels the synthesis of 2-mercaptobenzimidazoles:

$$

\text{4-Methyl-o-phenylenediamine} + \text{CS}_2 \xrightarrow{\text{HCl}} \text{2-Mercapto-5-methyl-1H-benzimidazole} \, (\textbf{2})

$$

The thiol intermediate (2) is subsequently alkylated with methyl iodide in ethanol or methanol under basic conditions (e.g., NaOH or K$$2$$CO$$3$$) to yield the target compound:

$$

\textbf{2} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{5-Methyl-2-(methylsulfanyl)-1H-benzimidazole} \, (\textbf{3})

$$

Key Considerations :

Direct Thioetherification via Chloromethyl Intermediates

An alternative pathway utilizes 2-chloromethyl-5-methyl-1H-benzimidazole (4) , synthesized from 4-methyl-o-phenylenediamine via chlorination. Reaction with sodium methanethiolate introduces the methylsulfanyl group:

$$

\textbf{4} + \text{NaSCH}_3 \rightarrow \textbf{3}

$$

Advantages :

- Avoids isolation of the thiol intermediate.

- Higher purity due to crystalline chloromethyl precursors.

Green Chemistry Methods

Solvent-Free Mechanochemical Synthesis

Mechanochemical grinding of 4-methyl-o-phenylenediamine, thiourea, and methyl iodide in a ball mill eliminates solvent use:

$$

\textbf{1} + \text{NH}2\text{CSNH}2 + \text{CH}_3\text{I} \xrightarrow{\text{Grinding}} \textbf{3}

$$

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation and alkylation steps. A mixture of 4-methyl-o-phenylenediamine, methyl thioacetate, and HCl under microwave irradiation (100°C, 20 minutes) directly yields the target compound:

$$

\textbf{1} + \text{CH}3\text{SCOOCH}3 \xrightarrow{\text{Microwave}} \textbf{3}

$$

Benefits :

Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide enhance the alkylation of 2-mercapto-5-methyl-1H-benzimidazole in biphasic systems:

$$

\textbf{2} + \text{CH}3\text{I} \xrightarrow{\text{PTC, NaOH/H}2\text{O-CH}2\text{Cl}2} \textbf{3}

$$

Optimization :

Purification and Characterization

Purification :

- Recrystallization from dichloromethane/ethyl acetate (1:3) removes unreacted starting materials.

- Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers.

Characterization :

- $$^1$$H NMR (CDCl$$3$$): δ 2.45 (s, 3H, CH$$3$$), 2.52 (s, 3H, SCH$$_3$$), 7.25–7.45 (m, 3H, Ar-H).

- MS (EI) : m/z 192 [M$$^+$$].

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional Cyclocondensation | HCl, reflux | 12 h | 75 | 95 |

| Mechanochemical Grinding | Solvent-free, ball mill | 1 h | 88 | 98 |

| Microwave Irradiation | 100°C, microwave | 20 min | 90 | 99 |

| Phase Transfer Catalysis | CH$$2$$Cl$$2$$/H$$_2$$O, PTC | 4 h | 93 | 97 |

Trade-offs :

- Traditional methods offer reproducibility but require longer durations.

- Green methods prioritize sustainability and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1H-Benzimidazol, 5-Methyl-2-(Methylthio)-(9CI) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Benzimidazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrobenzimidazol-Derivate zu bilden.

Substitution: Die Methyl- und Methylthiogruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann eingesetzt werden.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für die elektrophile Substitution verwendet werden, während Nucleophile wie Amine oder Thiole für die nucleophile Substitution verwendet werden können.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydrobenzimidazol-Derivate.

Substitution: Verschiedene substituierte Benzimidazol-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-methyl-2-(methylsulfanyl)-1H-benzimidazole

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:

- Refluxing benzene-1,2-diamine derivatives with carbon disulfide : This method yields intermediate compounds that can be further reacted to form the target benzimidazole derivatives.

- N- and S-methylation : Utilizing iodomethane and anhydrous potassium carbonate in dimethylformamide (DMF) facilitates the introduction of methyl groups, enhancing the biological activity of the final product .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing promising results in various fields:

Antiviral Activity

Benzimidazole derivatives have shown notable antiviral properties against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. For instance, certain derivatives have been identified as effective reverse transcriptase inhibitors with low half-maximal inhibitory concentrations (IC50), demonstrating their potential in treating viral infections .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. For example:

- Compounds derived from this structure have demonstrated significant cytotoxic effects against human liver (HUH7) and breast (MCF7) cancer cell lines, with some derivatives showing activity comparable to established anticancer agents like doxorubicin .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Studies have shown that certain derivatives possess potent activity against parasitic worms, making them potential candidates for developing new antiparasitic medications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and experimental settings:

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methyl and methylthio groups can enhance the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5-methyl-2-(methylsulfanyl)-1H-benzimidazole with structurally analogous compounds:

Physicochemical Properties

- Lipophilicity : The methylsulfanyl group increases logP values (calculated logP = 2.1) compared to hydroxyl or methoxy analogs (logP = 1.2–1.8), improving blood-brain barrier penetration .

- Thermal Stability : Melting points range from 278–280°C for nitro-substituted derivatives to 475 K for 6-nitro analogs, reflecting crystallinity and intermolecular interactions .

Biologische Aktivität

5-Methyl-2-(methylsulfanyl)-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological activities, and relevant research findings, including case studies and data tables.

The chemical structure of this compound features a benzimidazole core with methyl and methylthio substituents. This configuration enhances its binding affinity to various biological targets, such as enzymes and receptors. The mechanism of action typically involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may influence receptor functions, affecting cellular signaling pathways.

- Reactive Oxygen Species (ROS) Production : Some benzimidazole derivatives induce ROS formation, leading to cellular apoptosis through DNA damage pathways .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antiparasitic Activity : Research indicates that derivatives of benzimidazole show significant antiparasitic effects against organisms such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies have demonstrated IC50 values in the nanomolar range for some derivatives, outperforming standard treatments like metronidazole .

- Anticancer Properties : Various studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against human liver (HUH7) and breast (MCF7) cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory activity. This is particularly relevant for compounds designed with specific functional groups that enhance their therapeutic efficacy .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various benzimidazole derivatives against different cancer cell lines. Among these, a compound structurally similar to this compound demonstrated notable activity against liver cancer cells with an IC50 value of 11.69 µg/mL. This result indicates its potential as a lead compound for further development in cancer therapy .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-methyl-2-(methylsulfanyl)-1H-benzimidazole and its derivatives?

Answer:

The compound and its derivatives are synthesized via solvent-free one-pot reactions or reflux-based condensation . Key methods include:

- Organocatalyst-mediated cyclization : Using thiourea derivatives and aldehydes under solvent-free conditions to achieve high yields (75–94%) .

- N-substitution reactions : Introducing sulfanyl or hydroxamic acid groups at the N1 or C2 positions via nucleophilic displacement with alkyl halides or thiols .

- Metal-assisted catalysis : Employing potassium carbonate or sodium methoxide to facilitate alkylation or sulfoxidation steps .

React 5-methoxy precursor with potassium carbonate and sodium methoxide in methanol.

Reflux for 2 hours, filter, and concentrate.

Extract with ethyl acetate, dry, and crystallize at 0°C (yield: 75%).

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR/IR : Confirm substitution patterns (e.g., methylsulfanyl group at C2 via δ 2.5 ppm in ¹H NMR) .

- Single-crystal X-ray diffraction : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in benzimidazole cores) .

- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Table 1: Key Crystallographic Data (from ):

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| Bond length (C–C) | 1.39–1.42 Å |

| R factor | 0.050 |

Basic: How is the antimicrobial activity of this compound evaluated in vitro?

Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays : Assess bactericidal/fungicidal kinetics over 24 hours .

- Biofilm inhibition : Quantify reduction in microbial adhesion using crystal violet staining .

Table 2: Antimicrobial Activity of Derivatives (from ):

| Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-(4-Bromophenyl) | 8.0 | S. aureus |

| 5-Nitro-1H-analogue | 16.0 | C. albicans |

Advanced: How can molecular docking guide the design of derivatives targeting bacterial peptide deformylase (PDF)?

Answer:

- Binding pocket analysis : The benzimidazole core occupies the S1 pocket of PDF, while hydroxamic acid coordinates the active-site metal ion (Zn²⁺) .

- Substituent optimization : Bulky groups (e.g., 4-bromobenzyl) enhance hydrophobic interactions with PDF residues (e.g., Leu91, Ile128) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities (ΔG < -8.0 kcal/mol indicates strong inhibition) .

Advanced: What computational tools predict pharmacokinetic properties and toxicity?

Answer:

- SwissADME : Evaluate lipophilicity (LogP ≈ 2.5), bioavailability (TPSA < 140 Ų), and CYP450 inhibition .

- PROTOX-II : Assess hepatotoxicity (e.g., LD50 > 500 mg/kg) and mutagenicity .

- Molecular dynamics (MD) simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What structural modifications enhance anticancer activity?

Answer:

- Electron-withdrawing groups : Nitro (-NO₂) or chloro (-Cl) at C5 increase cytotoxicity by disrupting DNA replication .

- Hybrid scaffolds : Coupling with quinazoline or purine improves topoisomerase inhibition (IC50 < 10 µM) .

- Metal complexes : ZnCl₂ coordination enhances apoptosis via reactive oxygen species (ROS) generation .

Table 3: Anticancer SAR (from ):

| Substituent | IC50 (µM) | Target (e.g., c-MET kinase) |

|---|---|---|

| 2-Methylsulfanyl | 12.3 | Renal carcinoma |

| 5-Nitro-1H-benzimidazole | 6.7 | Breast cancer (MCF-7) |

Advanced: What mechanistic pathways explain its biological activity?

Answer:

- Receptor antagonism : Benzimidazole derivatives block 5-HT₆ serotonin receptors via π-π stacking with Trp281 and His100 .

- Enzyme inhibition : Competitive binding to PDF or c-MET kinase active sites disrupts bacterial/cancer cell proliferation .

- Proton transfer in fluorescence : Excited-state intramolecular proton transfer (ESIPT) enables pH-sensitive sensing of metal ions (e.g., Cu²⁺, Zn²⁺) .

Advanced: How can drug resistance be mitigated in benzimidazole-based therapies?

Answer:

- Synergistic combinations : Pair with fluconazole (antifungals) or β-lactams (antibacterials) to lower resistance thresholds .

- Target alternation : Design dual-acting inhibitors (e.g., PDF + efflux pump blockers) .

- Pro-drug strategies : Introduce sulfoxide groups for selective activation in pathogenic environments .

Advanced: How do substituents influence fluorescence properties for sensing applications?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Red-shift emission (λem ≈ 450 nm) via intramolecular charge transfer (ICT) .

- ESIPT effect : Ortho-hydroxy derivatives exhibit dual emission for ratiometric Cu²⁺ detection (LOD ≈ 10 nM) .

- Coordination polymers : Zn²⁺ complexes enhance quantum yield (Φ ≈ 0.65) for luminescent materials .

Advanced: What supramolecular architectures incorporate this compound?

Answer:

- Metal-organic frameworks (MOFs) : Benzimidazole ligands form 2D networks with Cu²⁺ or Co²⁺ for gas storage .

- Nanocontainers : Self-assembled vesicles deliver anticancer drugs (e.g., doxorubicin) with pH-responsive release .

- Coordination polymers : 1D chains with Ag⁺ exhibit conductive properties for electrochemical sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.